![molecular formula C14H17NO4S2 B1439329 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate CAS No. 952340-39-5](/img/structure/B1439329.png)
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Übersicht
Beschreibung
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a chemical compound . It is also known as the main ring of Prasugrel .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its name. It contains a tetrahydrothieno pyridinone ring, which is a type of heterocyclic compound .Physical And Chemical Properties Analysis
This compound is a solid at 20°C and should be stored under inert gas at a temperature below 0°C. It is hygroscopic and heat sensitive. Its molecular formula is C7H9NOS·HCl, and its molecular weight is 191.67 .Wissenschaftliche Forschungsanwendungen
Developments in Synthesis Methodologies
The synthesis of closely related compounds, such as (S)-clopidogrel, highlights the importance of developing facile synthetic approaches to meet pharmaceutical demands. The review by Saeed et al. (2017) discusses the pros and cons of various synthetic methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. This review is instrumental for the scientific community in electing the best synthetic methodology for similar compounds and creating new synthesis ideas (Saeed et al., 2017).
Enhancement of Thermoelectric Performance
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) by Zhu et al. (2017) summarizes methods to enhance its thermoelectric performance. This review could serve as a foundation for further investigations into improving the performance of related organic materials, suggesting potential applications of the tetrahydrothieno compound in thermoelectric materials (Zhu et al., 2017).
Catalytic Applications and Synthetic Pathways
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts is detailed by Parmar et al. (2023), emphasizing the broad applicability of these scaffolds in the medicinal and pharmaceutical industries. This review could hint at the tetrahydrothieno compound's relevance in creating lead molecules through catalytic applications (Parmar et al., 2023).
Environmental and Biological Studies
Research on polychlorinated dibenzothiophenes (PCDTs) by Huntley et al. (1994) evaluates sources and implications of PCDTs in environmental settings, suggesting a potential area of study for the environmental impact and biological interactions of the tetrahydrothieno compound (Huntley et al., 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used as intermediates in the synthesis of anti-thrombotic drugs .
Mode of Action
It’s known that similar compounds have been found to inhibit the aggregation of platelets induced by various agents .
Biochemical Pathways
It’s known that similar compounds can affect the pathways related to platelet aggregation .
Result of Action
Biochemische Analyse
Biochemical Properties
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with enzymes such as adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation . This interaction is essential in preventing thrombus formation, making it a valuable compound in antithrombotic therapy.
Cellular Effects
The effects of this compound on various cell types include the inhibition of platelet aggregation, which is critical in preventing blood clots. This compound influences cell signaling pathways by blocking ADP receptors on platelets, thereby inhibiting the downstream signaling cascade that leads to platelet activation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ADP receptors on platelets, preventing ADP from activating these receptors . This inhibition blocks the activation of the GPIIb/IIIa complex, which is necessary for platelet aggregation. The compound also influences gene expression by modulating transcription factors involved in platelet function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that its antithrombotic effects persist, although the compound may degrade partially, reducing its efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, toxic effects such as bleeding and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into active metabolites that exert antithrombotic effects . These metabolic pathways are crucial for its pharmacological activity and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with plasma proteins and cellular transporters . The compound is distributed primarily in the bloodstream, where it binds to plasma proteins and is transported to target sites, such as platelets, to exert its effects.
Subcellular Localization
Subcellular localization of this compound is primarily within the cytoplasm of platelets . It does not require specific targeting signals or post-translational modifications for its activity. Instead, it exerts its effects by directly interacting with ADP receptors on the platelet membrane.
Eigenschaften
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGDMMHUSPFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668256 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952340-39-5 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B1439249.png)
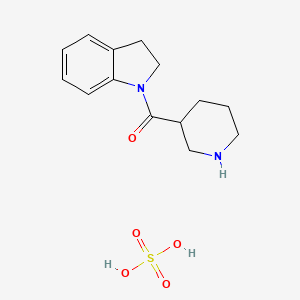
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)
![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)
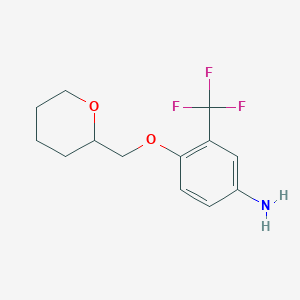
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
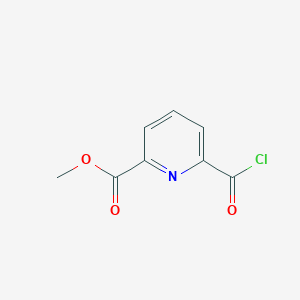
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
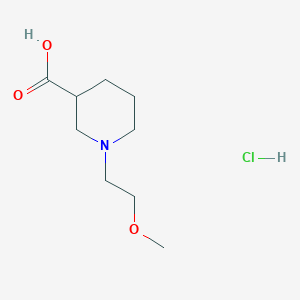
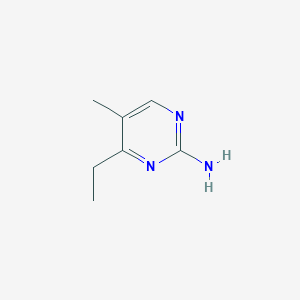
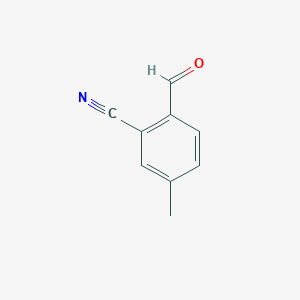
![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
